![molecular formula C14H19ClF3NO B1397539 2-{2-[3-(三氟甲基)苯氧基]乙基}哌啶盐酸盐 CAS No. 72834-22-1](/img/structure/B1397539.png)
2-{2-[3-(三氟甲基)苯氧基]乙基}哌啶盐酸盐
描述
2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is a chemical compound known for its unique trifluoromethyl group, which imparts distinct properties such as increased stability and lipophilicity. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
科学研究应用
2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
作用机制
Target of Action
The primary target of 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is the calcitonin gene-related peptide (CGRP) receptor . This receptor is found in the meningeal blood vessels and dura, which are pain-sensitive and innervated by peripheral sensory trigeminal nerves .
Mode of Action
2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride acts as a CGRP receptor antagonist . It binds to the CGRP receptor, preventing the neurotransmitter from activating the receptor . This inhibits the downstream effects of CGRP receptor activation .
Biochemical Pathways
Given its role as a cgrp receptor antagonist, it likely impacts pathways related to pain transmission and inflammation .
Result of Action
The molecular and cellular effects of 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride’s action are likely related to its antagonistic effect on the CGRP receptor. By blocking this receptor, the compound may reduce pain transmission and inflammation .
生化分析
Biochemical Properties
2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For instance, it may act as an inhibitor for certain enzymes, thereby modulating biochemical pathways and cellular processes .
Cellular Effects
The effects of 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact metabolic pathways by modulating enzyme activities and metabolite levels .
Molecular Mechanism
At the molecular level, 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Dosage Effects in Animal Models
The effects of 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects are often observed, where a specific dosage is required to achieve a noticeable impact. Toxicity studies have shown that excessive doses can cause significant harm to the organism, highlighting the importance of dosage regulation .
Metabolic Pathways
2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes .
Subcellular Localization
The subcellular localization of 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall impact on cellular functions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride typically involves the reaction of 3-(trifluoromethyl)phenol with 2-chloroethylpiperidine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethyl group, forming the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethyl alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include trifluoromethyl ketones, trifluoromethyl alcohols, and substituted piperidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
相似化合物的比较
Similar Compounds
- 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine
- 3-(Trifluoromethyl)phenoxyethylamine
- 2-(Trifluoromethyl)phenoxyethylpiperidine
Uniqueness
2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is unique due to its specific trifluoromethyl group and piperidine ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
2-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO.ClH/c15-14(16,17)11-4-3-6-13(10-11)19-9-7-12-5-1-2-8-18-12;/h3-4,6,10,12,18H,1-2,5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFDIAGWRMPLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


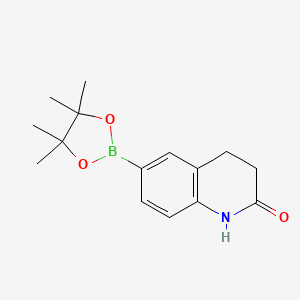
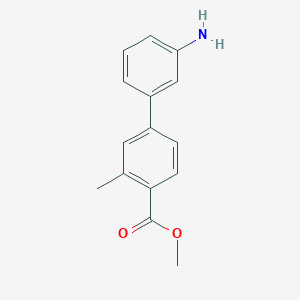
![6-Iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1397463.png)
![[2-(2-Chloro-phenyl)-5-trifluoromethyl-2h-pyrazol-3-yl]-methanol](/img/structure/B1397465.png)
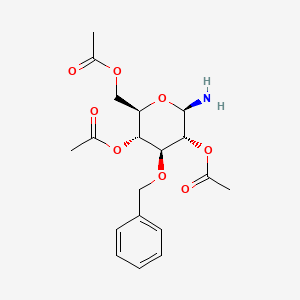
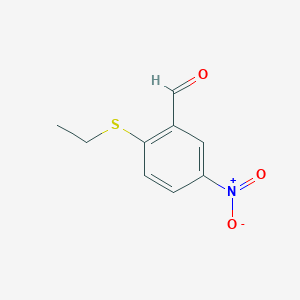
![3-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397469.png)
![3-{[(2-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397470.png)
![3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397472.png)
![3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397475.png)
![3-[(2,4,5-Trichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397476.png)
![3-[(2,5-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397477.png)
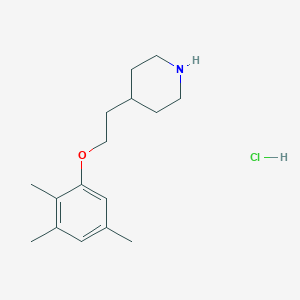
![3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397479.png)
